(3R)-3-Amino-3-methoxyazetidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
78115-09-0 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(3R)-3-amino-3-methoxyazetidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-8-4(5)2-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
InChI Key |
YASKDHHLRPOUEQ-SCSAIBSYSA-N |
Isomeric SMILES |
CO[C@@]1(CNC1=O)N |
Canonical SMILES |
COC1(CNC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Amino 3 Methoxyazetidin 2 One and Its Chiral Congeners
Asymmetric Construction of the Azetidin-2-one (B1220530) Core
The asymmetric synthesis of the azetidin-2-one (or β-lactam) ring is paramount for accessing enantiomerically pure compounds. Key strategies have been developed that allow for high levels of stereocontrol, leading to specific isomers required for biological activity. These methods primarily include cycloaddition reactions, cyclocondensations, and rearrangement methodologies.
The [2+2] cycloaddition is one of the most direct and widely employed methods for constructing the four-membered azetidin-2-one ring. This approach involves the reaction of a two-carbon component (a ketene (B1206846) or ketene equivalent) with a C=N double bond of an imine. The stereochemical outcome of this reaction can be controlled through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reactants.
The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is the archetypal [2+2] cycloaddition between a ketene and an imine to form a β-lactam. This reaction is of significant importance for the synthesis of β-lactam antibiotics. The mechanism is generally considered to be a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the azetidin-2-one ring.
The stereoselectivity of the Staudinger reaction is a complex issue influenced by several factors, including the substituents on both the ketene and the imine, the reaction conditions, and the order of bond formation. Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. The electronic properties of the ketene substituents also play a crucial role; electron-donating groups often lead to cis products, whereas electron-withdrawing groups typically yield trans products.
Asymmetric variants of the Staudinger reaction are well-developed and often rely on chiral auxiliaries attached to either the imine or the ketene. For instance, enantiopure oxazolidinones derived from amino acids have been successfully used as chiral auxiliaries on the ketene component to synthesize 3-amino-β-lactams with high diastereoselectivity. Similarly, chiral imines, such as those derived from carbohydrates like D-glucose, have been employed to induce asymmetry in the cycloaddition.
Recent advances have focused on catalytic asymmetric versions. Chiral nucleophilic catalysts, such as ferrocene-based planar-chiral compounds, have been shown to be effective in the reaction of ketenes with electron-deficient imines, affording β-lactams in high yields and enantioselectivities.
| Catalyst/Auxiliary | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Ref |
| (S)-4-phenyloxazolidinone | (S)-4-phenyloxazolidinon-3-ylacetyl chloride, N-benzylaldimines | 95:5 to 97:3 | - | 80-90 | |
| Ferrocene-based planar-chiral catalyst | Symmetrical ketenes, N-tosylaldimines | - | 81-94% | 76-93 | |
| Ferrocene-based planar-chiral catalyst | Unsymmetrical ketenes, N-tosylaldimines | 8:1 to 15:1 | 89-98% | 88-98 | |
| Chiral imine from D-mannitol | Acetoxyketene | cis-selective | Optically active | 90-95 (hydrolyzed) |
While less common than the [2+2] approach for β-lactam synthesis, [3+1] cycloadditions represent an alternative strategy for constructing four-membered rings. In this methodology, a three-atom component reacts with a one-atom component. For the synthesis of azetidin-2-ones, this could conceptually involve the reaction of an aziridinone (B14675917) with a carbene or a related species.
More relevant to azetidine (B1206935) synthesis in general, recent advances have demonstrated the power of catalytic asymmetric [3+1] cycloadditions for accessing chiral azetidine frameworks. For example, Doyle and co-workers developed a copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates to synthesize 2-azetines with high enantiomeric excess. These azetines can subsequently be reduced to furnish the corresponding azetidines. Similarly, an enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst, providing enantioenriched exo-imido azetidines. While these methods primarily yield azetidines or their immediate precursors rather than azetidin-2-ones directly, they highlight the potential of [3+1] cycloaddition strategies in the synthesis of strained four-membered nitrogen heterocycles.
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Yield (%) | Ref |
| Copper / Chiral Sabox Ligand | Enoldiazoacetates, Imido-sulfur ylides | 2-Azetines | up to 95% | - | |
| Chiral N,N'-dioxide/Mg(II) | Donor-Acceptor Aziridines, Isocyanides | exo-Imido Azetidines | up to 94% | up to 99% |
Cyclocondensation reactions provide another major pathway to β-lactams, distinct from cycloadditions. These reactions typically involve the formation of one of the ring bonds via an intramolecular nucleophilic substitution, often preceded by an intermolecular bond formation to assemble the acyclic precursor.
The ester enolate-imine cyclocondensation is a powerful and widely used method for the stereocontrolled synthesis of β-lactams. This reaction involves the addition of a pre-formed ester enolate to an imine, creating a β-amino ester intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the ester carbonyl, closes the four-membered ring to afford the azetidin-2-one.
The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate (E vs. Z) and the facial selectivity of the imine addition. By carefully selecting the ester, the base used for enolization, and the reaction conditions, a high degree of stereocontrol can be achieved. Chiral auxiliaries are frequently incorporated into the ester component to direct the stereochemistry of the initial C-C bond formation. The lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one itself has been studied as a reactive enolate synthon, demonstrating diastereoselective aldol (B89426) reactions with aldehydes and ketones. This highlights the utility of β-lactam enolates in forming new stereocenters.
This approach offers a high degree of predictability and has been instrumental in the synthesis of numerous biologically important β-lactams and their intermediates.
Rearrangement reactions involving ring contraction of larger heterocycles or ring expansion of smaller ones offer non-traditional yet effective routes to the azetidin-2-one core.
Ring contraction methodologies often start from more readily available five-membered rings. For instance, a robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. This Favorskii-type rearrangement proceeds via a bicyclic cyclopropanone (B1606653) intermediate which is then opened by a nucleophile to yield the contracted azetidine ring. While this specific example leads to azetidines, similar photochemical rearrangements, such as the Wolff rearrangement of α-diazoketones derived from five-membered rings, can generate ketene intermediates that cyclize to form β-lactams.
Ring expansion methodologies typically involve the insertion of a carbon atom into a three-membered ring. For example, the carbonylation of aziridines, often catalyzed by transition metals, can provide a direct route to β-lactams. This reaction involves the insertion of carbon monoxide into one of the C-N bonds of the aziridine (B145994) ring. The stereochemistry of the starting aziridine can often be transferred to the resulting β-lactam product, making this a potentially valuable stereospecific transformation.
Stereocontrolled Cyclocondensation Reactions
Enantioselective Synthesis of 3-Substituted Azetidin-2-ones
The creation of chiral centers on the azetidin-2-one ring, particularly at the C-3 and C-4 positions, is paramount for the development of new therapeutic agents. Enantioselective synthesis ensures the production of a single, desired enantiomer, which is often responsible for the intended biological effect, while the other enantiomer may be inactive or cause adverse effects.
Functionalization at the C-3 position of the azetidin-2-one ring is a key strategy for creating structural diversity and tuning the properties of β-lactam compounds. Various methods have been developed to introduce a wide range of substituents at this position.
One of the most powerful and widely used methods is the Staudinger ketene-imine cycloaddition. mdpi.com This [2+2] cycloaddition reaction forms the β-lactam ring by reacting a ketene with an imine. By choosing appropriately substituted ketene precursors (such as 2-amidoacetyl chlorides or 2-alkoxyacetyl chlorides), various functional groups can be installed directly at the C-3 position. mdpi.comresearchgate.net The stereoselectivity of the Staudinger reaction can be complex, but the use of chiral auxiliaries on the imine or ketene can induce high levels of diastereoselectivity, leading to enantiomerically enriched products. mdpi.com
Another approach involves the modification of a pre-existing azetidin-2-one scaffold. For instance, C-3 heteroatom-substituted azetidinones have been synthesized by modifying the C-3 side chain of existing β-lactams, leading to compounds with potent biological activities, such as cholesterol absorption inhibition. nih.gov The reactivity of the C-3 position can also be exploited through the formation of enolates, which can then react with various electrophiles to introduce new substituents.
The table below summarizes various C-3 functionalization strategies.
Table 1: Methodologies for C-3 Functionalization of Azetidin-2-ones| Methodology | Description | Key Features |
|---|---|---|
| Staudinger Cycloaddition | A [2+2] cycloaddition between a ketene and an imine to form the azetidin-2-one ring. | Highly versatile; allows direct introduction of C-3 substituents from the ketene precursor. Stereocontrol can be achieved with chiral auxiliaries. mdpi.com |
| Post-Cyclization Modification | Chemical modification of an existing C-3 substituent on a pre-formed β-lactam ring. | Useful for introducing functional groups that may not be compatible with cycloaddition conditions. nih.gov |
| Enolate Alkylation | Generation of an enolate at the C-3 position followed by reaction with an electrophile. | Classic method for forming C-C bonds at the α-position to the carbonyl group. |
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, bypassing the need for asymmetric induction or resolution steps.
Amino acids are particularly valuable starting materials for the synthesis of chiral β-lactams due to their inherent stereochemistry and functional groups. For example, non-natural azetidine-based amino acids can be synthesized and subsequently incorporated into peptide chains. acs.org The synthesis can begin with the conversion of a natural amino acid into a suitable intermediate that can then be cyclized to form the azetidin-2-one ring. This strategy has been employed to create a library of 2-azetidinylcarboxylic acids. acs.org While some approaches based on natural amino acids can limit the scope of achievable structures, they remain a convenient and cost-effective route for certain chiral azetidinones. nih.gov
D-Mannitol has been used as a chiral precursor to prepare an enantiopure imine, which was then reacted with substituted acetyl chlorides in a Staudinger cycloaddition to yield optically active 3-alkoxy-4-(1,3-dioxolan-4-yl)azetidin-2-ones exclusively as the cis-isomer. mdpi.com
Biocatalysis, utilizing isolated enzymes or whole organisms, offers a powerful and environmentally benign alternative to traditional chemical methods for achieving stereocontrol. Enzymes operate under mild conditions and exhibit high levels of chemo-, regio-, and stereoselectivity.
Kinetic resolution (KR) is a widely used enzymatic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. researchgate.net Lipases are particularly common enzymes for this purpose. For example, the kinetic resolution of racemic 4-acetoxy-azetidin-2-one, a key intermediate for many β-lactam compounds, has been successfully achieved using lipases like Pseudomonas fluorescens lipase, yielding both enantiomers in high enantiomeric excess. nih.govresearchgate.net This allows for the preparation of enantiopure precursors that can be further elaborated into complex target molecules. researchgate.net
Dynamic kinetic resolution (DKR) is an advancement over KR that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. researchgate.net DKR combines the enantioselective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. researchgate.net This has been achieved by coupling lipases with transition metal catalysts, such as ruthenium complexes, which facilitate the racemization process. nih.gov
Table 2: Examples of Enzymatic Kinetic Resolution in Azetidinone Synthesis
| Substrate | Enzyme | Resolution Type | Key Outcome | Reference |
|---|---|---|---|---|
| Racemic 4-acetoxy-azetidin-2-one | Pseudomonas fluorescens Lipase | Kinetic Resolution (KR) | Separation of enantiomers with excellent enantiomeric excesses. | nih.gov, researchgate.net |
| Racemic azetidinone intermediate | Burkholderia Cepacia Lipase (BCL) | Kinetic Resolution (KR) | Both β-lactam enantiomers obtained with 94% and 98% ee. | researchgate.net |
| Racemic 2-(quinolin-8-yl)benzylalcohols | Candida antarctica Lipase B (CalB) & Ruthenium catalyst | Dynamic Kinetic Resolution (DKR) | Synthesis of single enantiomer acetates in excellent yields and enantioselectivities. | nih.gov |
Specific Synthetic Routes Towards (3R)-3-Amino-3-methoxyazetidin-2-one Derivatives
The synthesis of this compound requires the stereocontrolled introduction of two distinct functional groups, an amino moiety and a methoxy (B1213986) group, at the same C-3 carbon. This presents a significant synthetic challenge, necessitating highly selective methodologies.
The introduction of a C-3 amino group is a critical step in the synthesis of many biologically active β-lactams. rsc.org Stereoselective methods are essential to control the configuration at this new chiral center.
One common strategy is the Staudinger cycloaddition using a ketene derived from an N-protected α-amino acid, such as phthalimidoacetyl chloride. mdpi.com The reaction of this ketene with a chiral imine can lead to the formation of a dipeptidic 4-phenyl β-lactam, although control of the absolute configuration can be challenging. mdpi.com
Alternatively, an amino group can be introduced via nucleophilic substitution. For instance, a precursor with a good leaving group at the C-3 position can be displaced by an azide (B81097) nucleophile (e.g., from trimethylsilyl (B98337) azide). mdpi.com The resulting 3-azido derivative can then be reduced to the corresponding 3-amino compound. The stereochemical outcome of the substitution reaction (inversion or retention) must be carefully controlled. The reduction of the azido (B1232118) group, typically with triphenylphosphine (B44618) or via catalytic hydrogenation, proceeds with retention of configuration. mdpi.com This azido-displacement/reduction sequence provides a reliable method for installing the amino group stereoselectively. acs.org
The regiospecific installation of a methoxy group at C-3 can also be accomplished through several synthetic routes. The Staudinger reaction is again a prominent method, where methoxyketene (B1253318) (generated from methoxyacetyl chloride) is reacted with an imine. mdpi.com This approach directly incorporates the C-3 methoxy group during the formation of the β-lactam ring. The reaction of methoxyacetyl chloride with an enantiopure imine derived from D-mannitol has been shown to produce 3-methoxy-azetidin-2-ones with high diastereoselectivity (cis-isomer exclusively). mdpi.com
For the synthesis of a geminal amino-methoxy substituted compound like this compound, a multi-step approach would likely be required. This could involve the synthesis of a 3-hydroxy-azetidin-2-one precursor, which can be achieved via Staudinger reaction with benzyloxyacetyl chloride followed by deprotection. mdpi.com The resulting hydroxyl group could then be methylated. The amino group could be introduced from a precursor like a 3-oxo-azetidinone via formation of an oxime or hydrazone followed by reduction, or through other advanced methods for geminal functionalization. The precise sequence and stereochemical control would be critical to achieving the desired (3R) configuration.
Control of (3R) Stereochemistry at C-3 during Synthesisnih.gov
The establishment of the desired (3R) absolute stereochemistry at the C-3 position of the azetidin-2-one core is a critical challenge in the synthesis of this compound and its chiral congeners. The spatial arrangement of the amino substituent at this stereocenter is fundamental to the biological activity of many β-lactam compounds. Various asymmetric synthesis strategies have been developed to achieve high stereocontrol, primarily revolving around the Staudinger [2+2] cycloaddition reaction between a ketene and an imine, and the ester enolate-imine cyclocondensation. Control is typically exerted through the use of chiral auxiliaries, chiral substrates, or chiral catalysts.
The most prevalent and effective methods involve diastereoselective reactions where a source of chirality is incorporated into one of the reactants. This approach allows for the predictable formation of the desired stereoisomer.
One widely successful strategy is the [2+2] cycloaddition of a ketene with a chiral imine. The chirality can originate from either the aldehyde or the amine component used to form the imine. For instance, imines derived from chiral aldehydes, such as the D-glyceraldehyde acetonide, react with ketenes to afford cis-β-lactams with high diastereoselectivity. nih.gov In these cases, the absolute configuration of the sugar moiety directs the stereochemical outcome at the newly formed C-3 and C-4 centers. Similarly, chiral amines are extensively used to generate chiral imines. The reaction of phthalimidoacetyl chloride with an imine derived from (R)-1-phenylethylamine, for example, yields β-lactams with high stereoselectivity. nih.gov The steric bulk of protecting groups on the chiral imine can also be crucial; a reaction using an imine derived from (R)-O-TPS-threonine benzyl (B1604629) ester resulted in a 3-azido-β-lactam with a diastereomeric ratio (dr) of 19:1. nih.gov
Another powerful approach involves the reaction of a chiral ketene with an achiral imine. nih.gov In this methodology, a chiral auxiliary is attached to the ketene precursor, often an acyl chloride. Enantiopure oxazolidinones derived from amino acids like (S)-phenylglycine have proven to be excellent chiral auxiliaries for this purpose, directing the cycloaddition to yield β-lactams with high diastereomeric excess. nih.gov
The ester enolate-imine cyclocondensation is another key method for asymmetric β-lactam synthesis. nih.gov In this reaction, chiral ester auxiliaries are used to generate chiral lithium enolates in situ. These enolates then react with imines to produce trans-3-amino-β-lactams with excellent enantiopurity. Auxiliaries such as (−)-menthyl and (−)-2-phenylcyclohexyl have been found to be highly effective in controlling the stereochemistry of this condensation. nih.gov
The following tables summarize representative examples of these methodologies, highlighting the reaction components and the degree of stereocontrol achieved.
Table 1: Stereocontrol using Chiral Imines in [2+2] Cycloaddition Reactions
| Ketene Precursor | Chiral Imine Source | Reaction Conditions | Product Configuration | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|---|
| Phthalimidoacetyl chloride | (R)-1-Phenylethylamine | Triethylamine | Not Specified | 9:1 | 74% (combined) | nih.gov |
| Azidoacetyl chloride | (R)-O-TPS-threonine benzyl ester | Not Specified | (3R,4S) | 19:1 | 64% | nih.gov |
| Acetoxyacetyl chloride | Tricarbonyl chromium(0) 2-fluoro benzaldehyde (B42025) + p-methoxyaniline | Et3N, CH2Cl2, 0°C | cis | >98% de | 94% |
Table 2: Stereocontrol using Chiral Auxiliaries on Ketenes
| Ketene Precursor with Auxiliary | Imine | Reaction Conditions | Product Configuration | Diastereomeric Ratio (dr) | Yield | Reference |
|---|
Table 3: Stereocontrol using Chiral Ester Enolate-Imine Cyclocondensation
| Chiral Ester Auxiliary | Imine | Product Configuration | Enantiopurity | Yield | Reference |
|---|---|---|---|---|---|
| (−)-Menthyl | N-PMP-arylaldimines | trans | Excellent | Good | nih.gov |
These methods demonstrate that by carefully selecting chiral substrates or auxiliaries, the synthesis can be directed to produce specific stereoisomers of 3-amino-β-lactams, which are essential precursors for compounds like this compound. The high diastereoselectivity reported in many of these reactions underscores their utility in constructing the chiral C-3 center with the required (3R) configuration.
Mechanistic Investigations in 3r 3 Amino 3 Methoxyazetidin 2 One Synthesis and Transformations
Reaction Pathway Elucidation for Azetidin-2-one (B1220530) Formation
The formation of the azetidin-2-one ring is most commonly achieved through the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction. mdpi.comwikipedia.orgresearchgate.net Despite being termed a cycloaddition, extensive mechanistic studies have established that the reaction is not a concerted pericyclic process. Instead, it proceeds through a stepwise pathway involving a zwitterionic intermediate. mdpi.comnih.govorganic-chemistry.org
The reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the electrophilic sp-hybridized carbon of the ketene (B1206846). mdpi.comwikipedia.orgnih.gov This initial step leads to the formation of a zwitterionic intermediate, which contains an enolate and an iminium ion. The stereochemical integrity of the final β-lactam product is largely determined by the fate of this intermediate. The second and final step is the ring closure of the zwitterion via an intramolecular nucleophilic attack of the enolate on the iminium carbon. organic-chemistry.orgjiaolei.group This ring-closure is a conrotatory electrocyclization process. mdpi.comacs.org
Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene.
Zwitterion Formation: A dipolar intermediate is formed.
Electrocyclic Ring Closure: The zwitterionic intermediate undergoes a 4π-electron conrotatory cyclization to yield the final azetidin-2-one ring.
Stereochemical Control Mechanisms in Asymmetric Syntheses
Achieving the specific (3R) configuration in 3-Amino-3-methoxyazetidin-2-one requires precise control over the stereochemistry during the ring-forming reaction. In the context of the Staudinger synthesis, the relative stereochemistry (cis vs. trans) of the product is determined by the competition between direct, rapid ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization. organic-chemistry.orgjiaolei.groupresearchgate.net
Several factors are known to govern the stereochemical outcome:
Electronic Effects: The electronic properties of the substituents on both the imine and ketene play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.orgjiaolei.group Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing for isomerization and leading to the thermodynamically more stable trans-β-lactam. organic-chemistry.orgjiaolei.group
Steric Hindrance: Bulky substituents on the nitrogen of the imine can sterically disfavor the cis transition state, leading to a preference for the trans product. researchgate.net
Solvent Effects: Polar solvents can stabilize the zwitterionic intermediate, potentially influencing its lifetime and the rate of isomerization. Studies have shown that polar solvents generally favor the formation of trans-β-lactams. acs.orgresearchgate.net
For asymmetric synthesis to yield the (3R) enantiomer, chiral auxiliaries are often employed on either the ketene or imine partner. These auxiliaries create a chiral environment that biases the approach of the reactants, leading to diastereofacial selectivity during the initial nucleophilic attack or influencing the conformation of the zwitterionic intermediate to favor one enantiomer over the other.
| Factor | Influence on Substituents | Favored Product Isomer | Mechanistic Rationale |
|---|---|---|---|
| Electronic Effect (Ketene) | Electron-Donating Group (e.g., -OR, -NR₂) | cis | Accelerates direct ring closure of the initial zwitterion. organic-chemistry.orgjiaolei.group |
| Electronic Effect (Ketene) | Electron-Withdrawing Group (e.g., -COR, -CN) | trans | Slows ring closure, allowing isomerization to the more stable intermediate. organic-chemistry.orgjiaolei.group |
| Electronic Effect (Imine) | Electron-Withdrawing Group (e.g., -Tosyl, -Triflyl) | cis | Enhances the electrophilicity of the iminium carbon, speeding up cyclization. nih.govjiaolei.group |
| Electronic Effect (Imine) | Electron-Donating Group (e.g., -Alkyl, -Aryl) | trans | Reduces iminium electrophilicity, slowing cyclization and permitting isomerization. jiaolei.group |
| Solvent Polarity | Increased Polarity (e.g., CH₂Cl₂, CH₃CN) | trans | Stabilizes the zwitterionic intermediate, allowing more time for isomerization. acs.org |
Role of Catalysis in Enantioselectivity and Diastereoselectivity
The development of catalytic asymmetric methods has been a major advance in the synthesis of chiral β-lactams. Catalysis allows for the generation of enantiomerically enriched products from achiral or racemic starting materials, often with high efficiency.
In the Staudinger reaction, a common catalytic strategy involves the use of a chiral nucleophilic catalyst, such as an alkaloid derivative (e.g., benzoylquinine) or a P-chiral phosphine. organic-chemistry.orgnih.gov This approach operates via a "ketene-first" mechanism, which reverses the standard reactivity. nih.govorganic-chemistry.org The nucleophilic catalyst first reacts with a ketene precursor (like an acyl chloride) to form a chiral zwitterionic enolate. This activated, chiral intermediate then undergoes a diastereoselective addition to the imine. The catalyst is regenerated at the end of the cycle. This method provides excellent control over the absolute stereochemistry at the newly formed stereocenters.
Other catalytic systems have also proven effective:
Metal Catalysis: Transition metals such as rhodium, palladium, and gold are used in various β-lactam forming reactions. For example, rhodium(I) catalysts can generate metalloketene intermediates from terminal alkynes, which then react with imines with high trans diastereoselectivity. organic-chemistry.org Gold catalysts can mediate the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidinones. nih.gov
Enzymatic Catalysis: Biocatalysis offers a powerful route to enantiopure compounds under mild conditions. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze intramolecular C-H amidation reactions to form β-lactams with excellent yields and enantioselectivity (up to 99% ee). researchgate.netnih.gov
| Catalyst Type | Example(s) | General Mechanism | Stereochemical Control |
|---|---|---|---|
| Chiral Nucleophiles | Benzoylquinine, P-chiral phosphines | Catalyst activates ketene precursor to form a chiral enolate, which reacts with the imine. organic-chemistry.orgnih.gov | High enantioselectivity through catalyst-controlled diastereofacial addition. |
| Transition Metals | Rh(I), Au(I), Pd(II) | Varies; includes formation of metalloketenes, oxidative cyclization, or C-H activation. organic-chemistry.orgnih.govrsc.org | Ligand-controlled enantioselectivity and high diastereoselectivity. |
| Enzymes | Engineered Myoglobin Variants | Intramolecular C-H amidation via a nitrene transfer mechanism. researchgate.netnih.gov | Excellent enantioselectivity (>99% ee) dictated by the enzyme's chiral active site. |
Computational and Theoretical Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of azetidin-2-one synthesis. acs.org Theoretical studies have provided deep insights that complement experimental findings.
Key contributions from computational studies include:
Confirmation of the Stepwise Mechanism: DFT calculations have confirmed that the Staudinger reaction proceeds via a stepwise pathway involving a zwitterionic intermediate, rather than a concerted [2+2] cycloaddition. The concerted pathway is calculated to have a significantly higher activation barrier. mdpi.comacs.org
Analysis of Stereoselectivity: Theoretical models have been used to rationalize the origins of stereoselectivity. By calculating the energy profiles for the competing pathways—direct ring closure versus isomerization followed by closure—researchers can predict whether the cis or trans product will be favored. nih.govjiaolei.group These studies have affirmed the importance of electronic and torquoelectronic effects in the stereodetermining ring-closure step. acs.org
Elucidation of Catalytic Cycles: Computational studies have been applied to model catalyzed reactions, helping to map out the entire catalytic cycle. For instance, calculations can illuminate the structure of the catalyst-substrate complex, the transition state for the key bond-forming step, and the product-release step in both nucleophile-catalyzed and metal-catalyzed systems. rsc.orgacs.org This understanding is crucial for the rational design of new and more effective catalysts.
These theoretical investigations provide a molecular-level picture of the reaction, explaining how factors like substituent effects, catalyst structure, and solvent influence the reaction pathway and its stereochemical outcome.
Chemical Reactivity and Transformations of 3r 3 Amino 3 Methoxyazetidin 2 One Scaffolds
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core
The significant ring strain of approximately 117 kJ/mol in azetidin-2-ones makes them susceptible to ring-opening reactions, a characteristic that has been widely exploited in synthetic chemistry. rsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring.
The amide bond within the β-lactam ring of (3R)-3-amino-3-methoxyazetidin-2-one is susceptible to nucleophilic attack. This reactivity is enhanced by the ring strain, which increases the electrophilicity of the carbonyl carbon. globalresearchonline.net A variety of nucleophiles, including amines, alcohols, and thiols, can initiate ring-opening. For instance, the reaction with amines can lead to the formation of 1,2-diamines. researchgate.net The reaction of N-tosylaziridines with aromatic amines in the presence of a catalytic amount of lithium perchlorate (B79767) yields the corresponding 1,2-diamines in excellent yields. researchgate.net
The general mechanism for the nucleophilic ring-opening of a β-lactam by a nucleophile (Nu) is depicted in the table below. The reaction proceeds through a tetrahedral intermediate, which then collapses to cleave the C2-N1 bond of the azetidin-2-one ring.
| Step | Description |
| 1 | Nucleophilic attack on the carbonyl carbon (C2) of the azetidin-2-one ring. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Cleavage of the C2-N1 bond, leading to the ring-opened product. |
| 4 | Protonation of the resulting amide. |
The inherent ring strain of the azetidin-2-one core can also facilitate ring-opening reactions that are not initiated by external nucleophiles. rsc.orgbeilstein-journals.org These strain-induced processes are often driven by the formation of more stable, acyclic products.
A notable example is the retro-Claisen condensation. libretexts.orgmasterorganicchemistry.comwikipedia.org In this reaction, a β-keto ester or a related β-dicarbonyl compound undergoes cleavage of a carbon-carbon bond. While not a direct ring-opening of the azetidin-2-one itself, the principles of the retro-Claisen reaction can be applied to derivatives where the azetidin-2-one is part of a larger system that can form a stabilized enolate upon ring opening. researchgate.net The driving force for this type of reaction is the relief of ring strain and the formation of a resonance-stabilized carbanion. libretexts.org
The general mechanism involves the attack of a base on the carbonyl group, leading to a tetrahedral intermediate that subsequently fragments to break a C-C bond and generate an enolate. libretexts.org
The regioselectivity of ring-opening reactions of substituted azetidin-2-ones is a critical aspect of their synthetic utility. In the case of this compound, nucleophilic attack generally occurs at the carbonyl carbon (C2) due to its higher electrophilicity compared to the C4 position.
The stereospecificity of these reactions is also of paramount importance, particularly when dealing with chiral azetidin-2-ones. Ring-opening reactions can proceed with either retention or inversion of configuration at the stereogenic centers, depending on the reaction mechanism. For instance, an SN2-type nucleophilic attack at C4 would lead to inversion of configuration at that center. Conversely, if the reaction proceeds through a carbocationic intermediate, racemization may occur. nih.govresearchgate.net The stereochemical outcome is often influenced by factors such as the nature of the nucleophile, the solvent, and the presence of directing groups on the azetidin-2-one ring. nih.govresearchgate.net For example, the introduction of a hydroxyl group in the azetidine (B1206935) ring can direct the nucleophilic delivery, leading to a ring-opening process with a predominant inversion of configuration. nih.govresearchgate.net
Functional Group Interconversions and Derivatization of C-3 Substituents
The substituents at the C-3 position of the azetidin-2-one ring, namely the amino and methoxy (B1213986) groups, provide valuable handles for further chemical modification.
The amino group at the C-3 position can be readily derivatized through various reactions, allowing for the introduction of a wide range of functional groups. Common derivatizations include acylation, alkylation, and sulfonylation.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains, which can be crucial for modulating the biological activity of the resulting compounds. nih.gov For example, 3-acylamino-azetidin-2-one derivatives have been explored as inhibitors of cysteine proteases. nih.gov
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents on the nitrogen atom, which can influence the steric and electronic properties of the molecule.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can alter the acidity of the N-H proton and introduce bulky groups that can impact biological interactions.
These derivatizations are typically performed under standard conditions and are well-documented in the literature for various amino-substituted β-lactams. nih.gov
The methoxy group at the C-3 position is generally less reactive than the amino group. However, it can be modified under specific conditions. Cleavage of the methyl ether to reveal a hydroxyl group can be achieved using strong Lewis acids such as boron tribromide (BBr3) or through other ether cleavage protocols. The resulting 3-hydroxy-azetidin-2-one is a valuable intermediate for further functionalization.
Reactions at Other Positions of the Azetidinone Ring
While the C3 position of the this compound scaffold is a primary site for chemical modification, the other positions on the azetidinone ring, namely the ring nitrogen (N1) and the C4 carbon, also present opportunities for synthetic transformations. Furthermore, the inherent strain of the four-membered ring allows for various ring-opening reactions, leading to diverse molecular architectures. Due to the limited specific literature on this compound, this section will discuss the reactivity at these alternative positions by drawing upon research conducted on closely related 3-amino-β-lactam structures.
Reactions at the N1 Position
The nitrogen atom of the β-lactam ring is a key site for introducing structural diversity. Functionalization at this position can significantly influence the biological activity and physicochemical properties of the resulting compounds. Common reactions at the N1 position include acylation and alkylation, which typically require prior protection of the C3-amino group to ensure selectivity.
The lactam nitrogen can be acylated or sulfonylated to introduce a wide range of substituents. These reactions often proceed under standard conditions. For instance, the ring-opening coupling of N-Boc-3-hydroxy-β-lactams with amino acid esters proceeds smoothly, highlighting that an acyl group on the N1 position activates the ring for cleavage. nih.gov This indicates that N-acylation is a feasible transformation for 3-amino-azetidinone scaffolds.
N-substituted azetidin-2-ones can be synthesized through various methods, often involving the cycloaddition of a ketene (B1206846) with an imine derived from a primary amine, which directly installs the N-substituent. mdpi.comresearchgate.net For pre-formed NH-β-lactams, N-alkylation can be achieved, although this is less common for 3-amino substituted systems without appropriate protection strategies. The synthesis of novel N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been accomplished via the Kinugasa reaction, demonstrating the feasibility of introducing substituents at the N1 position. nih.gov
Table 1: Examples of N1-Functionalization on Azetidin-2-one Scaffolds
| Reaction Type | Substrate Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation (via cycloaddition) | Schiff base and chloroacetyl chloride | Triethylamine, Dioxane, Reflux | N-(substituted-amino)-3-chloro-2-oxoazetidine | mdpi.com |
| N-Benzylation (via Kinugasa reaction) | N-benzyl-(diethyoxyphosphoryl)nitrone and aryl alkyne | - | N-benzyl-3-aryl-4-(diethoxyphosphoryl)azetidin-2-one | nih.gov |
| N-Boc Protection | NH-β-lactam | Boc-anhydride | 1-Boc-β-lactam | nih.gov |
Reactions at the C4 Position
The C4 position of the azetidinone ring is another site amenable to functionalization, which can significantly impact the biological properties of the molecule. The introduction of substituents at C4 can modulate antibacterial activity, stability, and cell permeability. nih.govresearchgate.net
The most common strategy for introducing substituents at the C4 position is during the construction of the β-lactam ring itself, primarily through the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. researchgate.net The choice of the imine component directly determines the nature of the C4 substituent. This approach has been used to synthesize a wide array of 3-amino-4-substituted monocyclic β-lactams. researchgate.net For example, the reaction of an appropriate imine with phthalylglycyl chloride followed by deprotection yields a 3-amino-4-substituted azetidin-2-one. nih.gov
A recent review highlights various synthetic methods for creating 3-amino-β-lactams with a heteroatom-containing substituent at the C4 position, underscoring the importance of this modification in the development of new antibiotics. nih.govresearchgate.net
Table 2: Synthesis Strategies for C4-Substituted 3-Amino-Azetidin-2-ones
| Strategy | Key Reaction | Reactants | Product Feature | Reference |
|---|---|---|---|---|
| De Novo Ring Synthesis | Staudinger [2+2] Cycloaddition | Substituted imine and a ketene precursor (e.g., acyl chloride) | Varied aryl or alkyl groups at C4 | researchgate.netnih.gov |
| De Novo Ring Synthesis | Kinugasa Reaction | Nitrone and a terminal alkyne | Phosphonyl group at C4 | nih.gov |
| Modification of Precursors | - | Utilizes 3-amino-4-hydroxymethyl-β-lactams as intermediates | Heteroatom-containing C4 substituents | nih.gov |
Ring-Opening Reactions
The high ring strain of the azetidin-2-one core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity can be harnessed to synthesize different classes of acyclic compounds, such as β-amino acids and peptides.
The cleavage can occur at different bonds within the ring, primarily at the N1-C2 (amide) bond or the N1-C4 bond. The regioselectivity of the ring-opening is often influenced by the nature of the substituents on the ring and the reaction conditions.
The most common ring-opening reaction is the hydrolysis of the N1-C2 amide bond, which typically occurs under acidic or basic conditions to yield a β-amino acid. The presence of an electron-withdrawing group on the N1 nitrogen can activate the ring and facilitate this cleavage. nih.gov For instance, N-Boc-3-hydroxy-β-lactams undergo smooth ring-opening with amino acid esters to form dipeptides without the need for a coupling agent. nih.gov
Cleavage of the N1-C4 bond is less common but can be achieved under specific conditions, leading to ring expansion or rearrangement products. For example, a two-carbon ring expansion of certain β-lactams has been reported to proceed through N1-C4 bond cleavage to form glutarimides. nih.gov Another study describes the photochemical generation of strained azetidinols which subsequently undergo ring-opening upon addition of ketones or boronic acids. beilstein-journals.orgresearchgate.net
Table 3: Ring-Opening Reactions of Azetidinone Derivatives
| Bond Cleavage | Substrate Type | Conditions/Reagents | Product | Reference |
|---|---|---|---|---|
| N1-C2 | N-Boc-3-hydroxy-β-lactam | Amino acid esters | Dipeptide | nih.gov |
| N1-C4 | trans-4-Hydroxyphenyl-β-lactam | Potassium t-butoxide, t-butyl methyl malonate | Glutarimide (via ring expansion) | nih.gov |
| - | Photogenerated 3-phenylazetidinol | Electron-deficient ketones or boronic acids, 100 °C | Dioxolanes or 3-amino-1,2-diols | beilstein-journals.orgresearchgate.net |
Applications of 3r 3 Amino 3 Methoxyazetidin 2 One As a Chiral Synthon and Intermediate
Use in the Stereocontrolled Synthesis of Non-Proteinogenic Amino Acids and Derivatives
No specific examples or detailed research findings could be located that describe the use of (3R)-3-Amino-3-methoxyazetidin-2-one for the stereocontrolled synthesis of non-proteinogenic amino acids. The general strategy of using β-lactams as precursors to β-amino acids is well-documented, but this has not been specifically described for the title compound.
Utility in the Construction of Peptidomimetics and Oligopeptides
There is no available literature that details the incorporation of the this compound scaffold into peptidomimetics or oligopeptides. Chiral β-lactams can be used to introduce conformational constraints in peptide chains, but specific research on this compound is absent.
Formation of Diverse Nitrogen-Containing Heterocycles
While the ring-opening and rearrangement reactions of azetidin-2-ones are a known strategy for the synthesis of other nitrogen-containing heterocycles, no studies have been published that specifically utilize this compound for this purpose.
Stereoselective Assembly of Complex Molecular Scaffolds
No information is available in the scientific literature regarding the application of this compound in the stereoselective assembly of more complex molecular scaffolds.
Advanced Spectroscopic Characterization and Structural Analysis of 3r 3 Amino 3 Methoxyazetidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a chiral compound like (3R)-3-Amino-3-methoxyazetidin-2-one, NMR would be crucial in confirming its constitution, configuration, and conformation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton in the molecule. The chemical shift of these signals would be influenced by the electronic environment of the protons. For instance, the protons on the azetidinone ring would likely appear in a specific region of the spectrum. The integration of these signals would correspond to the number of protons they represent. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would provide information about the connectivity of the protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A ¹³C NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., carbonyl, methoxy (B1213986), alpha-carbon). For example, the carbonyl carbon of the β-lactam ring would be expected to appear at a significantly downfield chemical shift.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are powerful tools for establishing detailed structural connectivity.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to.
Application of Chiral Shift Reagents in NMR Analysis
To confirm the enantiomeric purity of this compound, chiral shift reagents could be employed. These reagents are lanthanide complexes that can reversibly bind to the molecule of interest. In a racemic or enantiomerically enriched mixture, the chiral shift reagent would form diastereomeric complexes that have different NMR spectral properties. This would result in the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions would include:
A strong absorption band for the carbonyl (C=O) stretching of the β-lactam ring, typically found in the range of 1730-1760 cm⁻¹.
N-H stretching vibrations for the amino group, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.
C-N stretching vibrations.
C-O stretching for the methoxy group.
C-H stretching and bending vibrations for the alkyl and methoxy groups.
Without access to the actual spectral data for this compound, the specific values for chemical shifts, coupling constants, and absorption frequencies cannot be provided. The generation of interactive data tables and a detailed discussion of research findings are therefore not feasible.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules. For this compound, the Raman spectrum is anticipated to display distinct peaks corresponding to its primary functional groups, most notably the strained β-lactam ring. In the absence of direct experimental data for this molecule, the following analysis is predicated on the characteristic vibrational frequencies observed in related β-lactam-containing compounds. nih.govnih.gov
The most significant feature in the Raman spectrum of a β-lactam is the carbonyl (C=O) stretching vibration of the azetidin-2-one (B1220530) ring, which, due to substantial ring strain, typically appears at a high wavenumber, generally between 1750 and 1785 cm⁻¹. nih.govnih.gov The precise location of this peak can be affected by the substituents on the ring. Other vibrations characteristic of the β-lactam ring are expected near 1392 cm⁻¹ and 1418 cm⁻¹. nih.gov
The amino (-NH₂) and methoxy (-OCH₃) groups at the C3 position are also expected to produce specific Raman signals. N-H stretching vibrations from the amino group are typically observed in the 3200-3500 cm⁻¹ range, while C-N stretching and N-H bending modes would be present at lower wavenumbers. The methoxy group is characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretching band.
Table 6.2.2.1: Predicted Raman Shifts for this compound Based on Analogous Compounds
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
| C=O Stretch | β-lactam ring | 1750 - 1785 |
| Ring Vibration | β-lactam ring | ~1418 |
| Ring Vibration | β-lactam ring | ~1392 |
| C-H Stretch | Methoxy group (-OCH₃) | 2850 - 2950 |
| N-H Stretch | Amino group (-NH₂) | 3200 - 3500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺) would confirm its molecular weight.
Although specific experimental mass spectra for this compound are not widely available, its fragmentation pathways can be predicted from the known behavior of β-lactams and compounds with amino and methoxy groups. nih.govacs.orgwikipedia.org A characteristic fragmentation of the β-lactam ring is a retro [2+2] cycloaddition, which results in the cleavage of the four-membered ring. nih.gov
The 3-amino and 3-methoxy substituents introduce further fragmentation possibilities. Alpha-cleavage adjacent to the nitrogen of the amino group or the oxygen of the methoxy group is a common fragmentation route. libretexts.org The loss of small neutral molecules, such as ammonia (B1221849) (NH₃), methanol (B129727) (CH₃OH), or carbon monoxide (CO), from the molecular ion is also expected.
Table 6.3.1: Plausible Mass Spectrometry Fragmentation for this compound
| Fragmentation Pathway | Description | Expected Fragment (m/z) |
| Molecular Ion | Intact molecule | 130.13 (exact mass) |
| β-Lactam Ring Cleavage | Retro [2+2] cycloaddition | Varies depending on charge retention |
| Alpha-Cleavage | Cleavage adjacent to the amino group | M - 15 (loss of CH₃) |
| Alpha-Cleavage | Cleavage adjacent to the methoxy group | M - 31 (loss of OCH₃) |
| Neutral Loss | Loss of ammonia | M - 17 |
| Neutral Loss | Loss of carbon monoxide | M - 28 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The main chromophore in this compound is the carbonyl group (C=O) of the β-lactam ring. fiveable.me This group typically shows a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths. The solvent and the substituents on the ring can influence the exact position and intensity of these absorption bands. youtube.com The amino and methoxy groups, functioning as auxochromes, may induce a slight shift in the absorption maxima. fiveable.me
Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Simple aliphatic amides and lactams are generally not highly fluorescent. Consequently, this compound is not expected to display strong fluorescence. Any observed emission would likely be weak and in the UV region.
Table 6.4.1: Predicted Electronic Absorption for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| n → π | C=O (β-lactam) | ~210 - 230 |
| π → π | C=O (β-lactam) | < 200 |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, yielding precise information about bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available, data from related azetidin-2-one structures can offer insights into its probable solid-state conformation. researchgate.netglobalresearchonline.net
The four-membered β-lactam ring is known to be strained and nearly planar. globalresearchonline.net The substituents at the C3 position (the amino and methoxy groups) and the stereochemistry at this chiral center would be definitively established. The crystal packing would likely be governed by intermolecular hydrogen bonding between the amino group and the carbonyl oxygen of the lactam. The absolute configuration, denoted as (3R), specifies the precise spatial orientation of the substituents at the C3 position.
Table 6.5.1: Typical Crystallographic Parameters for an Azetidin-2-one Ring
| Parameter | Description | Typical Value |
| C=O bond length | Carbonyl bond in the β-lactam ring | ~1.21 Å |
| N-C(O) bond length | Amide bond in the β-lactam ring | ~1.38 Å |
| C-N-C(O) bond angle | Angle within the β-lactam ring | ~90° |
| Ring Puckering | Deviation from planarity | Generally low |
Computational Chemistry and Theoretical Studies of 3r 3 Amino 3 Methoxyazetidin 2 One
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a chiral β-lactam such as (3R)-3-Amino-3-methoxyazetidin-2-one, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) would be powerful tools to elucidate its electronic structure, reactivity, and spectroscopic characteristics. These calculations are typically performed using a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO would likely be localized on the amino group and the nitrogen atom of the β-lactam ring, which are the most electron-rich regions. The LUMO, conversely, would be expected to be centered on the carbonyl group of the lactam, which is the most electrophilic site.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | 2.1 | Energy of the lowest unoccupied molecular orbital |
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow regions) would be expected around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential (blue regions) would be concentrated around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. For this compound, the primary electronic transitions would likely be of the n → π* type, involving the promotion of an electron from a non-bonding orbital (like the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group.
Furthermore, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies, one can assign the characteristic peaks in the experimental spectra to specific molecular motions, such as the stretching of the C=O bond in the β-lactam ring or the N-H bonds of the amino group.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| Maximum Absorption (λmax) | 215 nm | n → π* transition of the carbonyl group |
| IR Frequency (C=O stretch) | 1765 cm⁻¹ | Carbonyl stretching vibration of the β-lactam ring |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of this compound is crucial for its function. Conformational analysis would involve scanning the potential energy surface by rotating the rotatable bonds, such as the C-N bond of the amino group and the C-O bond of the methoxy (B1213986) group. This would identify the most stable conformers and the energy barriers between them. The puckering of the four-membered azetidinone ring is also a key conformational feature. Due to the inherent ring strain, β-lactam rings are not perfectly planar. wikipedia.org
Stereoelectronic effects, such as hyperconjugation, would play a significant role in stabilizing certain conformations. For instance, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds could influence the geometry and reactivity of the molecule.
Reaction Modeling and Transition State Characterization
Computational modeling can be used to study the reaction mechanisms involving this compound. For example, the hydrolysis of the β-lactam ring, a critical reaction in the context of β-lactam antibiotics, could be modeled. This would involve identifying the reactants, products, and, most importantly, the transition state structures. By calculating the activation energy, one can predict the reaction rate. Such studies on substituted β-lactams have been used to understand their stability and reactivity. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study its behavior over time in a more realistic environment, such as in a solvent or interacting with a biological target. nih.govnih.gov An MD simulation of this compound in water would reveal how the solvent molecules arrange around it and how the molecule's conformation fluctuates over time. This is particularly important for understanding how the molecule might bind to a receptor or enzyme.
Advanced Theoretical Models for Chiral Recognition and Selectivity
As a chiral molecule, the interactions of this compound with other chiral molecules, such as amino acids or receptor sites, will be stereospecific. Advanced theoretical models can be used to study this chiral recognition. This could involve docking the molecule into the active site of a target protein and using molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) methods to calculate the binding energies of the different enantiomers. Understanding the basis of chiral recognition is crucial for drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
